molecular formula C12H21NO B11046629 1-[3-(Diethylamino)prop-1-yn-1-yl]cyclopentanol

1-[3-(Diethylamino)prop-1-yn-1-yl]cyclopentanol

Cat. No.: B11046629
M. Wt: 195.30 g/mol
InChI Key: UWVAOJOIDXUXHS-UHFFFAOYSA-N
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Description

1-[3-(Diethylamino)prop-1-yn-1-yl]cyclopentanol is an organic compound that belongs to the class of tertiary amines It is characterized by the presence of a cyclopentanol ring attached to a prop-1-yn-1-yl group, which is further substituted with a diethylamino group

Preparation Methods

The synthesis of 1-[3-(Diethylamino)prop-1-yn-1-yl]cyclopentanol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with propargyl bromide in the presence of a base to form the corresponding propargyl alcohol. This intermediate is then reacted with diethylamine under appropriate conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[3-(Diethylamino)prop-1-yn-1-yl]cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(Diethylamino)prop-1-yn-1-yl]cyclopentanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1-[3-(Diethylamino)prop-1-yn-1-yl]cyclopentanol exerts its effects involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the prop-1-yn-1-yl group can undergo various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

1-[3-(Diethylamino)prop-1-yn-1-yl]cyclopentanol can be compared with other similar compounds, such as:

    1-[3-(Diethylamino)prop-1-yn-1-yl]cyclohexanol: Similar structure but with a cyclohexanol ring instead of a cyclopentanol ring.

    1-[3-(Diethylamino)prop-1-yn-1-yl]cyclohexyl acetate: An acetate derivative with different chemical properties and applications.

    3-({1-[3-(Diethylamino)prop-1-yn-1-yl]cyclohexyl}oxy)propanenitrile:

The uniqueness of this compound lies in its specific ring structure and the presence of the diethylamino group, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

1-[3-(diethylamino)prop-1-ynyl]cyclopentan-1-ol

InChI

InChI=1S/C12H21NO/c1-3-13(4-2)11-7-10-12(14)8-5-6-9-12/h14H,3-6,8-9,11H2,1-2H3

InChI Key

UWVAOJOIDXUXHS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CC1(CCCC1)O

Origin of Product

United States

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